molecular formula C20H25OP B12559643 Phosphine oxide, (1-methyleneheptyl)diphenyl- CAS No. 178943-25-4

Phosphine oxide, (1-methyleneheptyl)diphenyl-

Cat. No.: B12559643
CAS No.: 178943-25-4
M. Wt: 312.4 g/mol
InChI Key: SSWFLFUIMVBFEI-UHFFFAOYSA-N
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Description

Phosphine oxide, (1-methyleneheptyl)diphenyl- is an organophosphorus compound with the molecular formula C20H27OP. It is characterized by the presence of a phosphine oxide group attached to a (1-methyleneheptyl) and two phenyl groups. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphine oxide, (1-methyleneheptyl)diphenyl- can be synthesized through the oxidation of the corresponding phosphine. The typical synthetic route involves the reaction of (1-methyleneheptyl)diphenylphosphine with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of phosphine oxides often involves the use of more robust and scalable oxidizing agents. For example, the oxidation can be performed using air or oxygen in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Phosphine oxide, (1-methyleneheptyl)diphenyl- undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of phosphonic acids.

    Reduction: Reduction of the phosphine oxide group can regenerate the corresponding phosphine.

    Substitution: The compound can participate in substitution reactions where the phenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Silanes such as 1,3-diphenyl-disiloxane, often in the presence of a catalytic Brønsted acid.

    Substitution: Various electrophiles can be used to substitute the phenyl groups under appropriate conditions.

Major Products

    Oxidation: Phosphonic acids.

    Reduction: (1-methyleneheptyl)diphenylphosphine.

    Substitution: Substituted phosphine oxides with different aryl or alkyl groups.

Scientific Research Applications

Phosphine oxide, (1-methyleneheptyl)diphenyl- has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphine oxide, (1-methyleneheptyl)diphenyl- involves its interaction with various molecular targets. The phosphine oxide group can act as a Lewis base, coordinating with metal ions and other electrophiles. This coordination can influence the reactivity and stability of the compound, making it useful in catalysis and other chemical processes.

Comparison with Similar Compounds

Phosphine oxide, (1-methyleneheptyl)diphenyl- can be compared with other similar compounds such as:

    Diphenylphosphine oxide: Lacks the (1-methyleneheptyl) group, making it less sterically hindered.

    Triphenylphosphine oxide: Contains three phenyl groups, leading to different reactivity and solubility properties.

    (1-Methoxyethyl)diphenylphosphine oxide: Contains a methoxyethyl group instead of the (1-methyleneheptyl) group, affecting its chemical behavior.

The uniqueness of phosphine oxide, (1-methyleneheptyl)diphenyl- lies in its specific structural features, which confer distinct reactivity and applications compared to its analogs.

Properties

CAS No.

178943-25-4

Molecular Formula

C20H25OP

Molecular Weight

312.4 g/mol

IUPAC Name

[oct-1-en-2-yl(phenyl)phosphoryl]benzene

InChI

InChI=1S/C20H25OP/c1-3-4-5-8-13-18(2)22(21,19-14-9-6-10-15-19)20-16-11-7-12-17-20/h6-7,9-12,14-17H,2-5,8,13H2,1H3

InChI Key

SSWFLFUIMVBFEI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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